Allosteric Binding Site Distinct from CREB-Binding Groove Enables Mechanistic Differentiation
KG-501 binds to a surface on the KIX domain of CBP that is distal to the primary CREB binding groove, specifically involving Arg-600—a residue required for the CREB:CBP interaction [1]. This binding mode is allosteric: KG-501 does not compete directly for the KID-binding site but instead induces conformational or surface effects that disrupt the interaction. In contrast, the later-generation nanomolar inhibitor 666-15 (naphthamide class) does not function through direct CREB or CBP binding at all, representing a fundamentally distinct mechanism [2]. This binding-site differentiation is critical: KG-501 provides a tool for studying allosteric KIX modulation specifically at the Arg-600 surface, whereas alternatives targeting the bromodomain (e.g., PF-CBP1, IC50 = 125 nM) or direct KID-binding pockets interrogate entirely different pharmacological nodes .
| Evidence Dimension | Binding site and mechanism of action |
|---|---|
| Target Compound Data | Binds KIX domain at surface distal to CREB-binding groove; includes Arg-600 residue; allosteric disruption |
| Comparator Or Baseline | 666-15 (naphthamide): does not bind directly to CREB or CBP; PF-CBP1: binds CBP bromodomain (IC50 = 125 nM) |
| Quantified Difference | Qualitative mechanistic distinction—KG-501 is an allosteric KIX surface modulator; 666-15 is a CREB transcription inhibitor without direct KIX binding; PF-CBP1 targets the bromodomain, not the KIX domain |
| Conditions | NMR-based screening of small-molecule library; X-ray crystallography and site-directed mutagenesis of KIX domain |
Why This Matters
Procurement decisions must align the compound's mechanism with the specific experimental question: KG-501 is the appropriate selection for studies requiring allosteric disruption of KIX-domain protein–protein interactions at the Arg-600 surface.
- [1] Best JL, Amezcua CA, Mayr B, Flechner L, Murawsky CM, Emerson B, Zor T, Gardner KH, Montminy M. Identification of small-molecule antagonists that inhibit an activator:coactivator interaction. Proc Natl Acad Sci U S A. 2004;101(51):17622-7. View Source
- [2] Xie F, Li BX, Xiao X. Identification of a potent inhibitor of CREB-mediated gene transcription with efficacious in vivo anticancer activity. J Med Chem. 2015;58(12):5075-87. View Source
